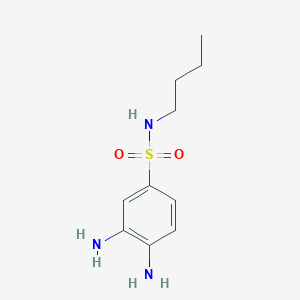

3,4-Diamino-N-butyl-benzenesulfonamide

CAS No.: 327092-62-6

Cat. No.: VC5583258

Molecular Formula: C10H17N3O2S

Molecular Weight: 243.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327092-62-6 |

|---|---|

| Molecular Formula | C10H17N3O2S |

| Molecular Weight | 243.33 |

| IUPAC Name | 3,4-diamino-N-butylbenzenesulfonamide |

| Standard InChI | InChI=1S/C10H17N3O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,11-12H2,1H3 |

| Standard InChI Key | UVPJLHTZTRJVBV-UHFFFAOYSA-N |

| SMILES | CCCCNS(=O)(=O)C1=CC(=C(C=C1)N)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3,4-Diamino-N-butyl-benzenesulfonamide is characterized by:

The structure features a benzene ring with sulfonamide and butyl groups at positions 1 and 3,4-diamino substitutions (Figure 1). This configuration enhances its reactivity and binding affinity in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a two-step process :

-

Intermediate Formation:

-

Reduction and Alkylation:

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1 | Chlorosulfonic acid, NH₃ | 0–5°C | 75% | |

| 2 | FeCl₃, N₂H₄·H₂O | 80°C | 65% | |

| 3 | Butylamine, THF | RT | 80% |

Industrial Scalability

The method is noted for low environmental impact, cost-effectiveness, and operational simplicity, making it suitable for large-scale production .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

-

Stability: Stable under ambient conditions but degrades at temperatures >200°C .

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 0.79 (t, 3H, CH₃), 1.23–1.35 (m, 4H, CH₂), 2.74 (t, 2H, N–CH₂), 6.53–7.47 (m, 3H, Ar–H) .

Pharmacological Applications

Antimicrobial Activity

Derivatives of 3,4-diamino-N-butyl-benzenesulfonamide show broad-spectrum activity against bacterial and fungal pathogens . For example:

-

Compound 9a: Exhibited MIC values of 2 µg/mL against Staphylococcus aureus and 4 µg/mL against Candida albicans .

Table 2: Antimicrobial Activity of Selected Derivatives

Antiandrogenic Effects

The compound inhibits androgen receptor (AR) signaling, showing potential for treating benign prostatic hyperplasia (BPH) . In vivo studies in rats demonstrated a 60% reduction in prostate weight at 20 mg/kg doses .

Carbonic Anhydrase Inhibition

Benzimidazole-sulfonamide derivatives derived from 3,4-diamino-N-butyl-benzenesulfonamide selectively inhibit tumor-associated isoforms CA IX/XII (IC₅₀ = 8–15 nM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume